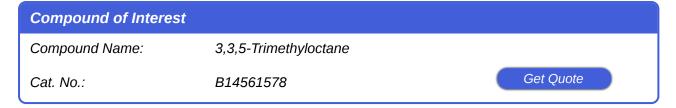


3,3,5-Trimethyloctane molecular structure and isomerism

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Molecular Structure and Isomerism of **3,3,5- Trimethyloctane**

This technical guide provides a comprehensive overview of the molecular structure, isomerism, and physicochemical properties of **3,3,5-trimethyloctane**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this branched-chain alkane.

Molecular Structure

3,3,5-trimethyloctane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3][4] [5] Its IUPAC name indicates an eight-carbon parent chain (octane) with three methyl group substituents.[1] Two of these methyl groups are located on the third carbon atom, and one is on the fifth carbon atom.[6] The molecular weight of **3,3,5-trimethyloctane** is approximately 156.31 g/mol .[1][2]

The structural formula can be represented as CH₃CH₂C(CH₃)₂CH₂CH(CH₃)CH₂CH₂CH₃.[3] This structure features a chiral center at the C5 carbon, which will be discussed in the isomerism section.

Caption: Molecular structure of 3,3,5-trimethyloctane.

Isomerism



Isomers are compounds that have the same molecular formula but different structural arrangements. **3,3,5-trimethyloctane** exhibits both constitutional isomerism and stereoisomerism.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula (C₁₁H₂₄ in this case) but differ in the connectivity of their atoms.[7] The trimethyloctane family includes several constitutional isomers, distinguished by the positions of the three methyl groups on the octane backbone.

Examples of constitutional isomers of **3,3,5-trimethyloctane** include:

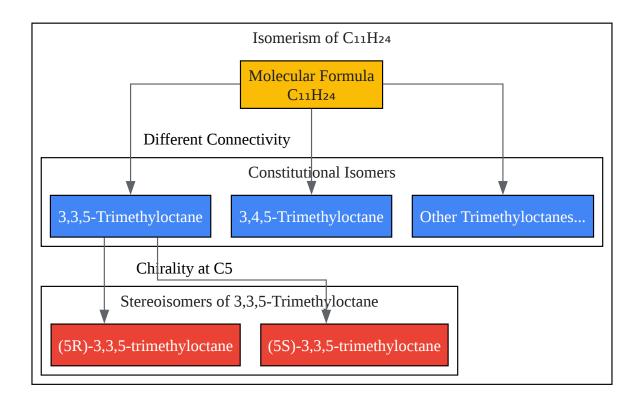
- 2,3,5-Trimethyloctane[8]
- 3,4,5-Trimethyloctane[9][10]
- 3,5,5-Trimethyloctane[11]
- 2,2,7-Trimethyloctane

Stereoisomerism

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The presence of a chiral center in **3,3,5-trimethyloctane** gives rise to stereoisomerism.

The fifth carbon atom (C5) is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a (3,3-dimethyl)pentyl group. This makes C5 a stereocenter, meaning the molecule is chiral. As a result, **3,3,5-trimethyloctane** exists as a pair of non-superimposable mirror images called enantiomers. These are designated as (5R)-**3,3,5-trimethyloctane** and (5S)-**3,3,5-trimethyloctane**.[2]





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Caption: Isomeric relationships of **3,3,5-trimethyloctane**.

Physicochemical Data

The following table summarizes key quantitative data for **3,3,5-trimethyloctane**.



Property	Value	Reference(s)
Molecular Formula	C11H24	[1][3][4][5]
Molecular Weight	156.31 g/mol	[1][2][3]
Boiling Point	174 - 174.7 °C	[3][4]
Melting Point	-57.06 °C (estimated)	[4]
Density	0.7470 g/cm ³	[4]
Refractive Index	1.4190	[4]
CAS Registry Number	62016-41-5	[1][5]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3,3,5-trimethyloctane** was not available in the surveyed literature. However, a plausible synthetic route can be conceptualized using standard organometallic reactions, such as the Grignard reaction.

Hypothetical Synthesis Workflow

A generalized workflow for a potential synthesis is outlined below. This protocol is illustrative and would require optimization and adaptation for a laboratory setting.



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Caption: Hypothetical synthesis workflow for **3,3,5-trimethyloctane**.

General Laboratory Procedure

The synthesis would involve the coupling of a Grignard reagent (e.g., propylmagnesium bromide) with a suitable alkyl halide (e.g., 5-halo-3,3-dimethylpentane derivative).



- Preparation of Grignard Reagent: The Grignard reagent would be prepared by reacting propyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
- Coupling Reaction: The second reactant, a suitable C8 alkyl halide with methyl groups at the C3 position, would be synthesized separately and then added dropwise to the Grignard reagent at a controlled temperature.
- Workup: After the reaction is complete, it would be quenched by the careful addition of an aqueous solution, such as saturated ammonium chloride, to decompose any unreacted Grignard reagent.
- Extraction and Purification: The organic layer would be separated, washed, dried, and the solvent removed. The final product, **3,3,5-trimethyloctane**, would be purified from byproducts and starting materials, likely via fractional distillation.

Safety Note: All procedures should be conducted by personnel trained in experimental organic chemistry in a well-ventilated fume hood.[12][13] All hazardous materials must be handled using standard safety protocols, and chemical waste must be disposed of in accordance with local regulations.[12][13]

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- To cite this document: BenchChem. [3,3,5-Trimethyloctane molecular structure and isomerism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14561578#3-3-5-trimethyloctane-molecularstructure-and-isomerism]

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